![molecular formula C20H23N3O4S B2945118 N-[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]ethyl]benzamide CAS No. 1356815-92-3](/img/structure/B2945118.png)
N-[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]ethyl]benzamide
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Overview
Description
Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of benzoic acids and amines under certain conditions . The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of benzamides can be determined using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR spectroscopy .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . For example, free radical bromination, nucleophilic substitution, and oxidation can occur at the benzylic position .Physical And Chemical Properties Analysis
Benzamides are typically off-white solids. They are slightly soluble in water and soluble in many organic solvents .Scientific Research Applications
Molecular Mechanism of Action in Insecticides
N-[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]ethyl]benzamide plays a role in insecticide action by inhibiting chitin synthesis. It has been identified that sulfonylurea receptors (SUR) are likely the target site for insecticides to cause inhibition of chitin synthesis, essential for insect exoskeletons. This mechanism is crucial for developing more effective and selective insecticides (Matsumura, 2010).
Sulfonamides in Medicinal Chemistry
The sulfonamide group, present in N-[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]ethyl]benzamide, is common in many clinically used drugs due to its wide range of applications, from diuretics to antiepileptics. The diversity in the chemical structure of sulfonamides allows for their application in various therapeutic areas, including as carbonic anhydrase inhibitors for treating conditions like glaucoma (Carta, Scozzafava, & Supuran, 2012).
Understanding Carcinogen Metabolites
Research into the metabolites of carcinogens, such as those related to tobacco, highlights the importance of studying compounds like N-[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]ethyl]benzamide. Understanding how these compounds are metabolized can inform strategies to mitigate cancer risks associated with carcinogen exposure (Hecht, 2002).
Antioxidant Capacity and Reaction Pathways
The study of antioxidant capacities, including the reaction pathways of various compounds, is essential for developing new therapeutic agents. Research into how antioxidants interact with molecules like N-[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]ethyl]benzamide can lead to innovations in treating oxidative stress-related diseases (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Role in Neurological and Psychological Disorders
The benzamide structure is central to the pharmacological action of many antipsychotic drugs. Understanding how N-[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]ethyl]benzamide and similar compounds interact with dopamine receptors can provide insights into treating neurological and psychological disorders (Martelle & Nader, 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19(21-14-15-22-20(25)18-9-5-2-6-10-18)11-13-23-28(26,27)16-12-17-7-3-1-4-8-17/h1-10,12,16,23H,11,13-15H2,(H,21,24)(H,22,25)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSWBNQONVJCRG-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NCCNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NCCNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-phenylethenesulfonamido)-N-[2-(phenylformamido)ethyl]propanamide |
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